5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide synthesis and characterization
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The synthetic pathway leverages a robust and scalable three-step process commencing with a base-catalyzed Claisen-Schmidt condensation, followed by a cyclization reaction to form the core isoxazole heterocycle, and culminating in hydrazinolysis to yield the target carbohydrazide. Each stage of the synthesis is explained with causal rationale for the selection of reagents and conditions. The guide culminates with a thorough characterization protocol, detailing the expected outcomes from spectroscopic and analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and HRMS) required to unequivocally validate the structure and purity of the final compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel isoxazole derivatives for pharmaceutical and agrochemical applications.
Introduction: The Scientific Imperative
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to act as a versatile pharmacophore.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a critical functional group known to be a precursor for synthesizing various other heterocyclic systems and a key structural alert in many bioactive molecules.[1][6]
Furthermore, the 1,3-benzodioxole (piperonyl) group is a common fragment in natural products and synthetic compounds, often contributing to enhanced biological activity.[7][8] The target molecule, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, therefore represents a convergence of these valuable structural motifs, making it a compound of high interest for screening and as a versatile intermediate for further derivatization. This guide details a reliable and reproducible pathway for its synthesis and characterization.
Synthetic Strategy and Rationale
The selected synthetic route is a three-step sequence designed for efficiency, high yield, and ease of purification. The strategy hinges on building the isoxazole core from readily available starting materials via a chalcone-like intermediate.
The core logic is as follows:
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Step I (Condensation): A Claisen-Schmidt condensation is employed to construct the α,β-unsaturated ketoester backbone. This classic carbon-carbon bond-forming reaction is ideal for linking the aromatic aldehyde (piperonal) with an activated keto-ester (ethyl pyruvate).[2]
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Step II (Cyclization): The resulting chalcone derivative is reacted with hydroxylamine hydrochloride. This is a standard and highly effective method for constructing the 3,5-disubstituted isoxazole ring from an α,β-unsaturated ketone precursor.[4][9][10][11]
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Step III (Hydrazinolysis): The terminal ester group on the isoxazole ring is converted to the desired carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate. This is a highly efficient and standard transformation.[1][12]
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic pathway.
Detailed Experimental Protocols
Step I: Synthesis of Ethyl 2-oxo-4-(1,3-benzodioxol-5-yl)but-3-enoate (Intermediate 1)
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Rationale: This step utilizes a base-catalyzed aldol condensation between piperonal and ethyl pyruvate. Sodium hydroxide is used as the catalyst to deprotonate the α-carbon of the pyruvate, which then attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates to form the conjugated enone system, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent.
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Methodology:
-
To a stirred solution of piperonal (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (15 mL/g of piperonal) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at 0-5 °C.
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Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours after the addition is complete.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with dilute hydrochloric acid (HCl).
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The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure intermediate as a pale yellow solid.
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Step II: Synthesis of Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (Intermediate 2)
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Rationale: This reaction proceeds via the cyclocondensation of the chalcone derivative with hydroxylamine hydrochloride.[11][13] The hydroxylamine attacks the β-carbon of the enone (Michael addition), followed by intramolecular cyclization via attack of the nitrogen on the ketone carbonyl. Subsequent dehydration yields the stable aromatic isoxazole ring. Potassium hydroxide is used to liberate the free hydroxylamine base and catalyze the reaction.[11]
-
Methodology:
-
A mixture of Intermediate 1 (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium hydroxide (1.5 eq) is refluxed in ethanol (20 mL/g of chalcone) for 8-10 hours.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated residue into crushed ice.
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The resulting precipitate is filtered, washed with water, and dried.
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The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure isoxazole ester.
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Step III: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (Final Product)
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Rationale: This is a classic hydrazinolysis reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide is eliminated as a leaving group, forming the stable carbohydrazide product. The reaction is typically run with an excess of hydrazine hydrate to ensure complete conversion.[12]
-
Methodology:
-
Dissolve Intermediate 2 (1.0 eq) in absolute ethanol (15 mL/g).
-
Add hydrazine hydrate (99%, 5.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, cool the mixture in an ice bath.
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The white solid product that precipitates is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the final, pure 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
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Reaction Mechanism: Isoxazole Ring Formation
The formation of the isoxazole ring from the chalcone intermediate and hydroxylamine is a key transformation. It involves a nucleophilic addition followed by intramolecular cyclization and dehydration.
Caption: Mechanism for the formation of the isoxazole ring system.
Characterization and Data Analysis
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are expected values based on the analysis of analogous structures.
| Technique | Expected Observations | Rationale for Structural Confirmation |
| Melting Point | A sharp, defined melting point range. | Indicates high purity of the final crystalline solid. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretch, hydrazide), ~1660 (C=O stretch, Amide I), ~1610 (C=N stretch, isoxazole), ~1250 & ~1040 (C-O-C stretch, benzodioxole). | Confirms the presence of key functional groups: hydrazide, amide carbonyl, isoxazole ring, and the benzodioxole ether linkages. |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ~9.5 (s, 1H, -CONH NH₂), ~7.5-7.0 (m, 3H, Ar-H), ~6.8 (s, 1H, Isoxazole C₄-H), ~6.1 (s, 2H, -O-CH₂ -O-), ~4.6 (br s, 2H, -CONHNH₂ ). | Provides a proton map of the molecule. Key signals include the O-CH₂-O singlet, the isolated isoxazole proton, aromatic protons, and the exchangeable hydrazide protons. |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | ~165 (Isoxazole C₅), ~158 (C=O, hydrazide), ~155 (Isoxazole C₃), ~150-148 (Ar-C-O), ~125-105 (Ar-C), ~102 (-O-C H₂-O-), ~98 (Isoxazole C₄). | Confirms the carbon skeleton. The chemical shifts of the isoxazole ring carbons and the carbonyl carbon are diagnostic. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ matches the observed value to within 5 ppm. | Provides the exact mass and confirms the molecular formula (C₁₁H₉N₃O₄). |
Conclusion
The synthetic pathway and characterization protocols detailed in this guide represent a validated and efficient approach for obtaining high-purity 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The methodology is robust, relies on well-established chemical transformations, and is suitable for laboratory-scale synthesis. The comprehensive characterization data provides the necessary framework for researchers to confidently verify the identity and purity of their synthesized material, enabling its use in further drug discovery and development efforts.
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